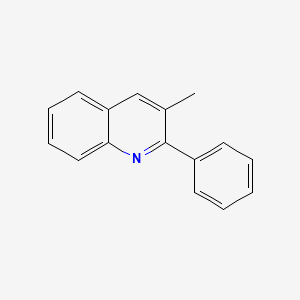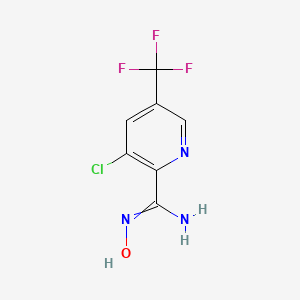![molecular formula C15H9Cl2N3O4 B7786232 (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one](/img/structure/B7786232.png)
(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one” is a chemical substance cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the reaction of specific precursor chemicals under controlled temperature and pressure conditions. The use of catalysts and solvents is also common to facilitate the reaction and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are often carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used. These reactions may require elevated temperatures and pressures.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents are used. The reactions are typically carried out in the presence of a catalyst and under controlled temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, ketones, or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can yield a variety of substituted compounds with different functional groups.
Scientific Research Applications
(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Properties
IUPAC Name |
(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-9-2-1-8(12(17)5-9)7-19-13-4-3-10(20(23)24)6-11(13)14(18-22)15(19)21/h1-6,22H,7H2/b18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZHIPLKWHDDM-JXAWBTAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N/O)/C(=O)N2CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]acetic acid](/img/structure/B7786159.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B7786184.png)

![(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B7786193.png)
![(NZ,E)-2-cyano-N-[(hydroxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7786200.png)
![(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7786204.png)
![(E)-2-cyano-3-(dimethylamino)-N-[(methoxyamino)methylidene]prop-2-enamide](/img/structure/B7786209.png)

![4-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-4-oxobutanoic acid](/img/structure/B7786225.png)
![(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one](/img/structure/B7786240.png)
![ethyl 2-[[(E)-3-oxo-2-(1,3-thiazol-2-ylcarbamoyl)but-1-enyl]amino]acetate](/img/structure/B7786242.png)
![N-[[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]amino]pyridine-4-carboxamide](/img/structure/B7786246.png)
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786273.png)
